molecular formula C10H12N2O4 B8292396 M-Xylylene Dicarbamate

M-Xylylene Dicarbamate

Cat. No. B8292396
M. Wt: 224.21 g/mol
InChI Key: FSPRIMKLIVYESK-UHFFFAOYSA-N
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Patent
US08927756B2

Procedure details

The reaction was carried out in the same manner as Example 3 except for using 37.1 g (0.1642 mol) of bis(2,2,2-trifluoroethyl) carbonate (to be referred to as “BTrFC” hereinafter) synthesized in the above Synthesis Example 2 in place of BTFC, and it was confirmed that m-xylylene bis(2,2,2-trifluoroethyl carbamate) (to be referred to as XDC-2 hereinafter) was generated as the main product (XDA base yield 93.5%). Structural assignment of the product XDC-2 was carried out by 19F-NMR and GC-Mass analyses as well as 1H-NMR. Analytical Results of mass fragments of XDC-2, 1H-NMR and 19F-NMR were shown in the following.
Quantity
37.1 g
Type
reactant
Reaction Step One
Name
m-xylylene bis(2,2,2-trifluoroethyl carbamate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)(OCC(F)(F)F)OCC(F)(F)F.FC(F)(F)C[NH:18][C:19](=[O:38])[O:20][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([CH2:28][O:29][C:30](=[O:37])[NH:31]CC(F)(F)F)[CH:23]=1>>[C:30](=[O:37])([O:29][CH2:28][C:24]1[CH:25]=[CH:26][CH:27]=[C:22]([CH2:21][O:20][C:19](=[O:38])[NH2:18])[CH:23]=1)[NH2:31]

Inputs

Step One
Name
Quantity
37.1 g
Type
reactant
Smiles
C(OCC(F)(F)F)(OCC(F)(F)F)=O
Step Two
Name
m-xylylene bis(2,2,2-trifluoroethyl carbamate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CNC(OCC1=CC(=CC=C1)COC(NCC(F)(F)F)=O)=O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized in the above Synthesis Example 2 in place of BTFC, and it
CUSTOM
Type
CUSTOM
Details
Analytical Results of mass fragments of XDC-2, 1H-NMR and 19F-NMR

Outcomes

Product
Name
Type
Smiles
C(N)(OCC1=CC(=CC=C1)COC(N)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.